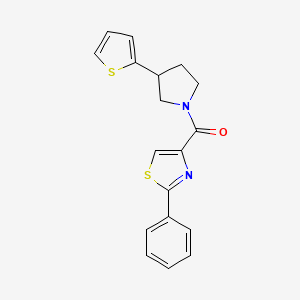
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles . The synthesis involved the hydrazinolysis of a phthalimide derivative, which led to the deprotected parent compound. This was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .科学的研究の応用
Synthesis and Spectral Characterization
Novel compounds including those structurally similar to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and characterized through various techniques such as UV, IR, NMR, and mass spectrometry. The density functional theory (DFT) calculations have been employed for structural optimization and interpretation of theoretical vibrational spectra, highlighting the compound's potential in understanding molecular structure and reactivity in various states (Shahana & Yardily, 2020).
Biological Screening and Antimicrobial Activity
Compounds with a structure similar to the subject chemical have been tested for in vitro antimicrobial activities against a range of bacterial and fungal species. These studies suggest that certain modifications in the molecule can enhance its antibacterial activities, demonstrating potential applications in drug discovery and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).
Molecular Docking Studies
Molecular docking studies have been carried out to understand the interactions of similar compounds with bacterial enzymes, aiding in the exploration of their antibacterial activity. These studies offer insights into the compound's mechanism of action and its potential as a therapeutic agent (Shahana & Yardily, 2020).
Application in Organic Electronics
Related heterocyclic analogues have been investigated for their electronic properties, which are crucial for developing materials in organic electronics. These studies include the synthesis and modeling of oligothiophenes bearing stable radicals, which could have applications in creating new types of electronic devices (Chahma, Riopel, & Arteca, 2021).
Spectroscopic Properties and Photophysics
The effects of structure and environment on the spectroscopic properties of compounds structurally related to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been extensively studied. These studies contribute to a better understanding of the photophysical behavior of such compounds, which is essential for their potential applications in fluorescent probes and materials science (Al-Ansari, 2016).
将来の方向性
While there isn’t specific information available on the future directions of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, research on related compounds, such as 2,4-disubstituted arylthiazoles, suggests that these compounds could be promising candidates for the treatment of Trypanosoma brucei infections . This indicates potential future directions in the development of new drugs for treating neglected tropical diseases.
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-18(20-9-8-14(11-20)16-7-4-10-22-16)15-12-23-17(19-15)13-5-2-1-3-6-13/h1-7,10,12,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPVGIRONXSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

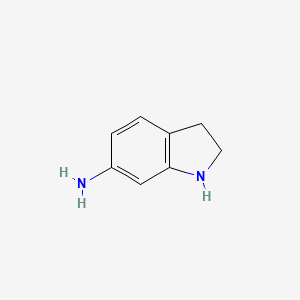
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
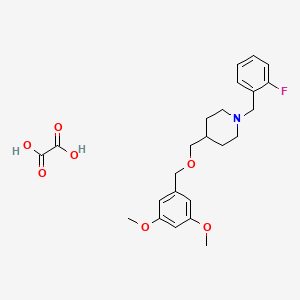
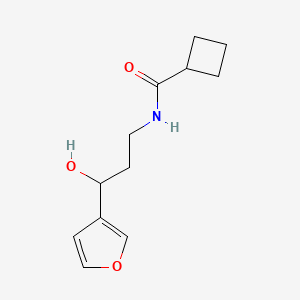
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
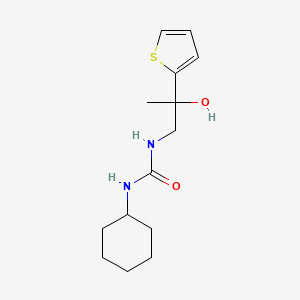
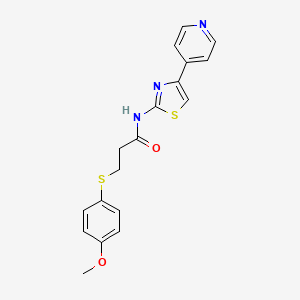
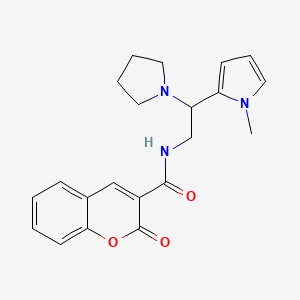

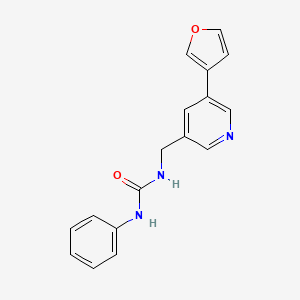
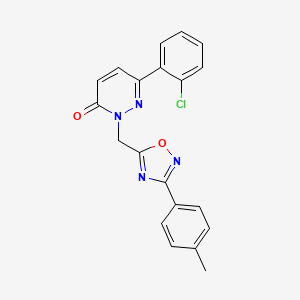
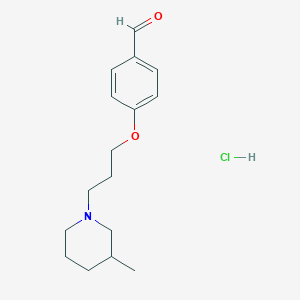
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)